Methyl 4-(2-hydroxyethoxy)benzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-hydroxyethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBYWNSASHHPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-94-4 | |
| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2062903 | |
| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3204-73-7 | |
| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3204-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(2-hydroxyethoxy)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003204737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl p-(2-hydroxyethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYL 4-(2-HYDROXYETHOXY)BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XG5332XHD | |
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Contextual Significance in Organic Synthesis and Materials Science
The academic and industrial significance of Methyl 4-(2-hydroxyethoxy)benzoate is primarily rooted in its utility as a versatile building block for more complex molecules and polymers. Its synthesis is most commonly achieved through the esterification of 4-(2-hydroxyethoxy)benzoic acid with methanol (B129727), a fundamental reaction in organic chemistry.
In the realm of organic synthesis , this compound serves as a key starting material. The presence of both a hydroxyl group and a methyl ester group allows for a variety of chemical transformations. The hydroxyl group can undergo reactions such as oxidation to form aldehydes or carboxylic acids, while the ester group can be reduced to an alcohol. Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions, including nitration and halogenation, opening avenues for the creation of a diverse range of derivatives.
In materials science , this compound is particularly noted for its role as a monomer in the production of polymers. biosynth.comcymitquimica.com The bifunctionality of the molecule allows it to be incorporated into polyester (B1180765) chains, contributing to the final properties of the material. For instance, it is utilized in the synthesis of poly(2-hydroxyethoxy benzoate), a polymer that has been investigated for its unique thermal properties and potential applications in areas such as drug delivery systems. The stability and reactivity of this compound make it a suitable component for developing functionalized polymeric materials and coatings.
Overview of Research Directions and Interdisciplinary Relevance
Direct Synthetic Approaches
Direct synthetic approaches to this compound involve the sequential or sometimes concurrent formation of the ester and ether linkages. These methods can be broadly categorized into those that first build the benzoate core and those that introduce the hydroxyethoxy group onto a pre-existing aromatic structure.
Esterification Reactions for Benzoate Core Formation
The formation of the methyl ester group is a critical step in the synthesis of the target molecule. This is typically accomplished either by direct esterification of a carboxylic acid or by transesterification of another ester.
A primary route to the benzoate core involves the Fischer-Speier esterification of 4-hydroxybenzoic acid with methanol (B129727). wikipedia.org This acid-catalyzed reaction is a classic and widely used method for producing esters. wikipedia.org The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. wikipedia.org
The subsequent steps involve a series of proton transfers and the elimination of a water molecule to form the final ester product, Methyl 4-hydroxybenzoate (B8730719) (commonly known as methylparaben). wikipedia.orgresearchgate.net This intermediate is then used in a subsequent etherification step to introduce the hydroxyethoxy group. The reaction is reversible, and to drive the equilibrium towards the product side, an excess of methanol is often used, or the water formed during the reaction is removed. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time | Product |
|---|---|---|---|---|---|---|
| 4-Hydroxybenzoic Acid | Methanol | Sulfuric Acid (H₂SO₄) | Excess Methanol | Reflux | 1-4 hours | Methyl 4-hydroxybenzoate |
| 4-Hydroxybenzoic Acid | Methanol | Dowex H+ Resin/NaI | Methanol | Reflux | 72 hours for high conversion | Methyl 4-hydroxybenzoate |
| 4-Hydroxybenzoic Acid | Methanol | Zr/Ti Solid Acid | Methanol | Not specified | Not specified | Methyl 4-hydroxybenzoate |
Transesterification is another viable method for forming the methyl benzoate structure. This process involves the reaction of an existing ester of 4-hydroxybenzoic acid (for example, an ethyl or propyl ester) with methanol in the presence of a catalyst. sigmaaldrich.com This method can be particularly useful if a different ester of 4-hydroxybenzoic acid is more readily available or cost-effective.
The reaction can be catalyzed by either acids or bases. google.com In the context of producing parabens, metal catalysts have been employed for the transesterification of short-chain 4-hydroxy-benzoic acid esters with long-chain alcohols to suppress side product formation. sigmaaldrich.com A similar principle can be applied using methanol to obtain the methyl ester. The reaction involves the exchange of the alcohol moiety of the ester. For instance, reacting ethyl 4-hydroxybenzoate with an excess of methanol under catalytic conditions will shift the equilibrium towards the formation of Methyl 4-hydroxybenzoate and ethanol. google.comwikipedia.org
| Starting Ester | Alcohol | Catalyst | Temperature | Key Feature |
|---|---|---|---|---|
| Propyl 4-hydroxybenzoate | Methanol | Lipase (e.g., from Pseudomonas fluorescens) | Room Temperature | Enzymatic, mild conditions |
| Short-chain 4-hydroxybenzoic acid ester | Methanol | Metal Catalyst (e.g., Tin or Titanium based) | 120-200°C | High purity product |
Etherification for Hydroxyethoxy Moiety Introduction
Once the Methyl 4-hydroxybenzoate intermediate is obtained, the next crucial step is the introduction of the 2-hydroxyethoxy group at the C4-phenolic position. This is typically achieved through etherification reactions.
A green and efficient method for introducing the hydroxyethoxy group is through the reaction of Methyl 4-hydroxybenzoate with ethylene (B1197577) carbonate. google.com This reaction proceeds by the nucleophilic attack of the phenoxide ion (formed from Methyl 4-hydroxybenzoate under basic conditions) on one of the electrophilic methylene (B1212753) carbons of the ethylene carbonate ring. google.com
The reaction is typically catalyzed by an alkali carbonate, such as potassium carbonate. google.com The process involves heating the reactants, which leads to the opening of the cyclic carbonate ring and the evolution of carbon dioxide, resulting in the formation of the desired hydroxyethyl (B10761427) ether. google.com This method is advantageous as it avoids the use of hazardous reagents like ethylene oxide or haloalcohols.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| Methyl 4-hydroxybenzoate | Ethylene Carbonate | Potassium Carbonate (K₂CO₃) | Excess Ethylene Carbonate or neutral solvent (e.g., DMF) | 80-150°C | This compound |
The most common nucleophilic substitution route for this etherification is the Williamson ether synthesis. pharmacompass.com This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of Methyl 4-hydroxybenzoate with a base to form a phenoxide ion. pharmacompass.comslideshare.net This potent nucleophile then attacks an electrophilic two-carbon synthon, such as 2-chloroethanol (B45725) or 2-bromoethanol. google.com
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the SN2 mechanism. dalalinstitute.com Common bases used include potassium carbonate or sodium hydroxide. dalalinstitute.com To enhance the reaction rate, a catalytic amount of an iodide salt, like potassium iodide (KI), can be added. The iodide ion acts as a good nucleophile to convert the chloro- or bromo-alcohol to the more reactive iodo-alcohol in situ. google.com Phase-transfer catalysis, using catalysts like quaternary ammonium (B1175870) salts, can also be employed to facilitate the reaction between the aqueous phenoxide and the organic halo-alcohol phase.
| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Temperature | Product |
|---|---|---|---|---|---|---|
| Methyl 4-hydroxybenzoate | 2-Chloroethanol | Potassium Carbonate (K₂CO₃) | Potassium Iodide (KI) | Dimethylformamide (DMF) | 70-110°C | This compound |
| Methyl 4-hydroxybenzoate | 2-Bromoethanol | Sodium Hydroxide (NaOH) | Tetrabutylammonium bromide (Phase Transfer Catalyst) | Toluene/Water | Reflux | This compound |
Principles of Green Chemistry in Synthesis Optimization
The optimization of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and the use of renewable resources.
Sustainable Synthetic Routes
Sustainable approaches to the synthesis of this compound primarily focus on two key reaction types: the Williamson ether synthesis and Fischer esterification, with modifications to enhance their environmental compatibility.
One sustainable pathway involves a modified Williamson ether synthesis utilizing phase-transfer catalysis (PTC). This method facilitates the reaction between two immiscible phases, such as an aqueous solution of a phenoxide salt and an organic solution of an alkylating agent. researchgate.net The use of a phase-transfer catalyst, often a quaternary ammonium salt, allows for the transfer of the phenoxide anion into the organic phase to react with the alkylating agent. researchgate.net This approach can reduce the need for harsh organic solvents and may proceed under milder reaction conditions. For instance, the reaction of a phenoxide with an alkyl halide can be efficiently carried out in a two-phase system of an organic solvent and an aqueous solution of an inorganic salt, catalyzed by tetraalkylammonium (TAA) salts. rsc.org
Another green approach is the use of surfactants in aqueous media to facilitate the Williamson ether synthesis. googleapis.com Micellar catalysis, where the reaction occurs within micelles formed by a surfactant in water, can enhance reaction rates by concentrating the reactants in the micellar pseudo-phase. googleapis.com This method offers a significant environmental advantage by using water as the bulk solvent. googleapis.com
Solid-supported catalysts also present a sustainable alternative. For example, using CsF-Celite as a solid base for the O-alkylation of phenols with alkyl halides under microwave irradiation provides an efficient and solvent-free reaction medium. francis-press.com
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technique is particularly beneficial for equilibrium-limited reactions like esterification.
In the context of synthesizing benzoate esters, microwave irradiation has been shown to significantly reduce reaction times. For the esterification of benzoic acid with alcohols, microwave heating can complete the reaction in minutes, whereas conventional methods may take several hours. uomustansiriyah.edu.iq For example, the microwave-assisted esterification of benzoic acid with n-propanol in the presence of a catalytic amount of sulfuric acid can be achieved in just 6 minutes. uomustansiriyah.edu.iq
The application of microwave irradiation to the Williamson ether synthesis has also been explored. tcichemicals.commasterorganicchemistry.com Solvent-free microwave-assisted Williamson ether synthesis on a solid support like potassium carbonate offers a rapid and environmentally friendly route to alkyl aryl ethers. tcichemicals.com This method avoids the use of high-boiling point solvents and can lead to excellent yields in a short amount of time. tcichemicals.com The combination of microwave heating with ultrasound irradiation has also been reported to promote Williamson ether synthesis efficiently without the need for phase-transfer catalysts. youtube.com
| Reaction Type | Catalyst/Conditions | Reactants | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave-assisted Esterification | H₂SO₄ | Benzoic acid, n-propanol | - | 6 min | - | uomustansiriyah.edu.iq |
| Microwave-assisted Esterification | H₂SO₄ | p-Nitrobenzoic acid, ethanol | - | 15 min | - | researchgate.net |
| Microwave-assisted Williamson Synthesis | NaOH | Alcohols, alkyl halides | Room Temp. | < 5 min | 78-100 | francis-press.com |
| Microwave-assisted Williamson Synthesis | CsF-Celite | Phenols, alkyl halides | - | 2-7 min | High | francis-press.com |
| Microwave-assisted Williamson Synthesis | K₂CO₃ (solid support) | Phenols, alkyl tosylates | - | 30 min | Excellent | tcichemicals.com |
Mechanistic Insights into Formation Reactions
The formation of this compound, whether through esterification or etherification, is governed by fundamental reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and maximizing product yield.
Protonation and Nucleophilic Addition Mechanisms
The Fischer esterification of 4-(2-hydroxyethoxy)benzoic acid with methanol is a classic example of a nucleophilic acyl substitution reaction that proceeds via a series of protonation and nucleophilic addition steps. The reaction is typically catalyzed by a strong acid, such as sulfuric acid. tcichemicals.com
The mechanism initiates with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The alcohol (methanol) then acts as a nucleophile and attacks the protonated carbonyl carbon. This nucleophilic addition results in the formation of a tetrahedral intermediate. tcichemicals.com A series of proton transfers then occurs, leading to the formation of a new C-O bond and the departure of a water molecule. Finally, deprotonation of the resulting ester yields the final product and regenerates the acid catalyst. google.com
The Williamson ether synthesis, which could be employed to form the ether linkage by reacting methyl 4-hydroxybenzoate with a 2-hydroxyethylating agent (e.g., 2-chloroethanol), proceeds through an SN2 mechanism. youtube.comlgcstandards.com In this reaction, a strong base is first used to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of the 2-hydroxyethylating agent, displacing the leaving group (e.g., chloride) in a single concerted step. youtube.comlgcstandards.com
Reaction Equilibria and Kinetic Aspects
Fischer esterification is a reversible process, and the position of the equilibrium is a critical factor in determining the final yield of the ester. tcichemicals.com The equilibrium constant (K) for the esterification of benzoic acid with methanol is a key parameter. For the esterification of benzoic acid with methanol, an equilibrium constant (K) of approximately 3 has been assumed in some contexts. researchgate.net To drive the reaction towards the product side, Le Châtelier's principle is applied, typically by using an excess of one of the reactants (usually the less expensive one, like methanol) or by removing one of the products (usually water) as it is formed. researchgate.net
The kinetics of the esterification of benzoic acid derivatives have been studied to understand the factors influencing the reaction rate. The reaction is typically first-order with respect to the carboxylic acid. nih.gov The rate of reaction is influenced by the electronic and steric effects of the substituents on the benzoic acid ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon and thus increase the reaction rate, while bulky substituents can hinder the approach of the nucleophile and slow down the reaction. mdpi.com
Chemical Transformations and Derivatization Strategies of Methyl 4 2 Hydroxyethoxy Benzoate
Reactivity of Functional Groups
The reactivity of Methyl 4-(2-hydroxyethoxy)benzoate is dictated by the interplay of its alcohol and ester moieties. Selective transformation of one group in the presence of the other is a key consideration in synthetic design.
Oxidation Reactions of the Hydroxyl Group
The primary hydroxyl group of the hydroxyethoxy side chain can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. For instance, mild oxidation would produce 4-(2-formylethoxy)benzoic acid, while stronger oxidation would lead to the formation of 4-(2-carboxyethoxy)benzoic acid.
Table 1: Oxidation Products of this compound
| Starting Material | Product | Type of Reaction |
| This compound | 4-(2-formylethoxy)benzoic acid | Mild Oxidation |
| This compound | 4-(2-carboxyethoxy)benzoic acid | Strong Oxidation |
Reduction Reactions of the Ester Moiety
The methyl ester group can be reduced to a primary alcohol, affording 4-(2-hydroxyethoxy)benzyl alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). It is important to note that such strong reducing agents will also reduce other susceptible functional groups if present. In contrast, sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters but can be used for the reduction of aldehydes and ketones. organic-chemistry.org The reaction of esters with an excess of lithium and a catalytic amount of naphthalene, followed by methanolysis, can also yield the corresponding alcohol. organic-chemistry.org
Nucleophilic Substitution Pathways
The hydroxyl group can participate in nucleophilic substitution reactions. For example, it can be converted into a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles to introduce new functionalities onto the ethoxy side chain. The benzene (B151609) ring can also undergo electrophilic aromatic substitution, such as nitration or halogenation, though this falls outside the category of nucleophilic substitution.
Reactions Involving Organometallic Reagents
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily react with esters. libretexts.org The reaction of a Grignard reagent with the methyl ester of this compound would proceed through a nucleophilic acyl substitution mechanism. The initial addition of the Grignard reagent to the carbonyl carbon forms a tetrahedral intermediate, which then collapses to eliminate the methoxide (B1231860) leaving group, forming a ketone. A second equivalent of the Grignard reagent can then react with the newly formed ketone in a nucleophilic addition to yield a tertiary alcohol after an aqueous workup. It is crucial to protect the free hydroxyl group on the ethoxy side chain before subjecting the molecule to a Grignard reagent, as the Grignard reagent is a strong base and would be quenched by the acidic proton of the hydroxyl group. libretexts.org
Table 2: Hypothetical Grignard Reaction Products
| Reactant 1 | Reactant 2 (Grignard Reagent) | Intermediate Product | Final Product (after workup) |
| This compound (hydroxyl protected) | 2 eq. CH3MgBr | Ketone | Tertiary Alcohol |
Advanced Derivatization for Research Applications
The strategic modification of this compound allows for the synthesis of a diverse array of molecules with tailored properties for various research applications.
Modification of the Hydroxyethoxy Side Chain
The hydroxyethoxy side chain is a prime target for modification to alter the molecule's physical and chemical properties, such as solubility and biological activity. The hydroxyl group can be acylated to form esters or etherified to introduce different alkyl or aryl groups. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. organic-chemistry.org Furthermore, the hydroxyl group can be used as a point of attachment for larger molecular fragments or for polymerization.
Derivatization for Analytical Enhancement
In the analytical determination of this compound, derivatization is a key chemical strategy employed to enhance its detectability and improve chromatographic behavior. This process involves the chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical technique. The primary functional groups of this compound that are targeted for derivatization are the hydroxyl group of the hydroxyethoxy moiety and, under certain conditions, the ester group. These modifications can lead to increased volatility for gas chromatography (GC), enhanced ultraviolet (UV) absorption or fluorescence for high-performance liquid chromatography (HPLC), and improved ionization efficiency for mass spectrometry (MS).
The selection of a derivatization strategy is contingent upon the analytical method being used and the desired outcome. Common approaches include silylation, acylation, and the introduction of chromophoric or fluorophoric labels.
Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the volatility of this compound can be a limiting factor due to the presence of the polar hydroxyl group. Silylation is a widely adopted derivatization technique to address this issue. The active hydrogen of the hydroxyl group is replaced by a nonpolar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This transformation reduces the polarity and increases the volatility of the compound, making it more amenable to GC analysis. researchgate.netuin-malang.ac.id
The derivatization process involves reacting the analyte with a silylating agent. Several reagents are available for this purpose, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.netuin-malang.ac.id The choice of reagent can influence the reaction conditions and the stability of the resulting derivative. For instance, MSTFA is known to be a highly effective silylating reagent for parabens, which are structurally related to the target compound. researchgate.net The reaction is typically carried out at an elevated temperature to ensure complete derivatization.
The resulting silylated derivative of this compound exhibits improved peak shape and reduced tailing in GC chromatograms, leading to better resolution and more accurate quantification. In mass spectrometry, these derivatives often produce characteristic fragmentation patterns that can aid in structural elucidation.
Derivatization for Enhanced HPLC Detection
In HPLC, derivatization is often employed to enhance the sensitivity of detection, particularly for UV-Vis or fluorescence detectors. While this compound possesses a benzene ring that absorbs UV light, its molar absorptivity may not be sufficient for trace-level analysis.
UV-Vis Detection Enhancement:
To improve UV detection, a chromophoric tag can be introduced into the molecule. This is typically achieved by reacting the hydroxyl group with a reagent that contains a highly conjugated system. For instance, derivatization with benzoyl chloride or a similar aromatic acid chloride can introduce an additional benzoyl group, significantly increasing the UV absorbance and shifting the maximum absorption wavelength (λmax) to a region with less interference from the mobile phase.
Fluorescence Detection Enhancement:
For even greater sensitivity, fluorescent derivatization is a powerful technique. A fluorophore is a molecule that absorbs light at a specific wavelength and emits light at a longer wavelength. By attaching a fluorescent tag to this compound, it can be detected with high selectivity and sensitivity by a fluorescence detector. Reagents such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are commonly used to label hydroxyl groups. The reaction of dansyl chloride with the hydroxyl group of this compound would yield a highly fluorescent derivative.
Another approach involves derivatizing the ethylene (B1197577) glycol moiety. For instance, ethylene glycol and its derivatives can be reacted with reagents like N-(2-Phenyl-indolyl)-acetic acid (PIAA) in the presence of a coupling agent to form a fluorescent ester. researchgate.net This strategy could be adapted for this compound to enhance its fluorescence properties for HPLC analysis.
Derivatization for Mass Spectrometry
In the context of liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency and the specificity of detection. For example, the derivatization of ethylene glycol derivatives with pentafluorobenzoyl chloride has been shown to produce derivatives with high electron capture efficiency, making them suitable for negative chemical ionization (NCI) mass spectrometry. google.com This approach could potentially be applied to this compound to enhance its detection in complex matrices.
The following table summarizes various derivatization strategies that can be applied to this compound for enhanced analytical determination, based on methodologies used for analogous compounds.
| Analytical Technique | Target Functional Group | Derivatization Strategy | Reagent Example | Purpose of Derivatization | Anticipated Enhancement |
| GC-MS | Hydroxyl | Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility and thermal stability. researchgate.netuin-malang.ac.id | Improved peak shape, reduced tailing, enhanced detectability. researchgate.net |
| HPLC-UV | Hydroxyl | Acylation | Benzoyl Chloride | Introduce a chromophore. | Increased UV absorbance, potential shift in λmax to a more selective wavelength. |
| HPLC-Fluorescence | Hydroxyl | Fluorescent Labeling | Dansyl Chloride | Introduce a fluorophore. | High sensitivity and selectivity of detection. |
| HPLC-Fluorescence | Hydroxyl | Esterification with Fluorescent Acid | N-(2-Phenyl-indolyl)-acetic acid (PIAA) | Introduce a fluorophore. researchgate.net | Enhanced fluorescence for sensitive detection. researchgate.net |
| GC-FID | Hydroxyl (diol) | Boronate Ester Formation | Phenylboronic Acid | Increase volatility for GC analysis of diols. rsc.org | Formation of a more volatile and stable derivative. rsc.org |
| LC-MS (NCI) | Hydroxyl | Perfluoroacylation | Pentafluorobenzoyl Chloride | Introduce electron-capturing groups. google.com | Enhanced sensitivity in negative chemical ionization mode. google.com |
Applications of Methyl 4 2 Hydroxyethoxy Benzoate in Polymer Science and Organic Materials
Monomer in Advanced Polymer Synthesis
The distinct functionalities of Methyl 4-(2-hydroxyethoxy)benzoate make it a valuable AB-type monomer for polycondensation reactions. The hydroxyl group can react with the ester group (following its conversion to a more reactive species or via transesterification) of another monomer molecule, leading to the formation of polyester (B1180765) chains.
This compound is a key precursor in the synthesis of poly(2-hydroxyethoxy benzoate). This polymer is noted for its unique thermal properties, which make it suitable for a range of applications. The polymerization process leverages the compound's dual functional groups to build the repeating units of the final polymer structure. Studies have highlighted the potential of polymers derived from this monomer in specialized fields such as drug delivery systems.
The AB-type structure of this compound, where 'A' is the hydroxyl group and 'B' is the methyl ester, makes it theoretically suitable for creating linear polymers through self-condensation. However, by combining it with A₂B or AB₂ type monomers, it can be incorporated into more complex, non-linear polymer structures. For instance, in syntheses involving AB and AB₂ monomers, the AB monomer can help control the degree of branching and limit the final molar mass of the resulting branched polymers. uc.edu This strategy allows for the precise engineering of branched and hyperbranched polymers with tailored properties. uc.edu
The incorporation of hydroxybenzoate derivatives into polymer chains through copolymerization is a known strategy for modulating material properties. For example, copolymerizing functional hydroxybenzoate precursors with monomers like lactide has been shown to produce polymers with specific activities, such as antimicrobial properties. nih.gov By participating in copolymerization, this compound can be used to alter the characteristics of the resulting copolymer, influencing factors like thermal stability, solubility, and biological activity. nih.gov The hydroxyethoxy side chain, in particular, can enhance solubility in certain systems and provides a site for further modification.
Utilization as a Synthetic Building Block
Beyond its role as a monomer, this compound serves as a crucial intermediate in multi-step organic syntheses, enabling the construction of larger, more complex molecules.
As a functionalized aromatic compound, this compound is a valuable building block for creating more elaborate organic structures. Its ester and hydroxyl groups provide reactive handles for various chemical transformations, including esterification and substitution reactions. This versatility allows it to be a starting point in synthetic pathways aimed at producing complex organic molecules and materials.
The chemical scaffold of this compound is relevant in the synthesis of pharmaceutical compounds. Benzoate (B1203000) derivatives are common structural motifs in many drugs. For instance, a related compound, Methyl 2-(4-hydroxybenzoyl)benzoate, is a known starting material for the synthesis of the antispasmodic drug pitofenone. nih.gov Furthermore, this compound has been identified as an impurity related to Raloxifene Hydrochloride, suggesting its potential role as an intermediate or byproduct in the synthesis of this pharmacologically significant compound. lgcstandards.com Its utility is also demonstrated in broader synthetic strategies where benzoate derivatives are alkylated, nitrated, and cyclized to form the core structures of drugs like Gefitinib. mdpi.com
Theoretical and Computational Studies of Methyl 4 2 Hydroxyethoxy Benzoate
Quantum Chemical Characterization
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and geometric structure of Methyl 4-(2-hydroxyethoxy)benzoate. These ab initio and density functional theory approaches allow for a detailed analysis of the molecule in a vacuum or implicit solvent environment.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, DFT calculations are employed to predict a wide array of properties. The process typically begins with geometry optimization, where the molecule's lowest energy structure is determined. The results of such calculations can be validated by comparing them with experimental data, such as X-ray diffraction results. For related hydroxybenzoic acids, DFT methods like B3LYP with a 6-31++G(d) basis set have proven effective in calculating structures that agree with experimental data to within 2%. researchgate.net
Further analysis using DFT can yield vibrational frequencies (for comparison with IR and Raman spectra), thermodynamic properties (enthalpy, entropy), and various electronic descriptors. For analogous compounds like methylparaben, DFT calculations using functionals such as PBE with semiempirical dispersion corrections have been successfully used to compute lattice energies of different polymorphs. acs.org
Table 1: Typical DFT Functionals and Basis Sets for Analyzing Benzoate (B1203000) Derivatives
| Method/Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-311++G(d,p), 6-31++G(d) | Geometry Optimization, Vibrational Frequencies, NBO Analysis. researchgate.netnih.gov |
| PBE with G06 or TS | Plane-wave basis sets | Periodic/Crystal Structure Calculations, Lattice Energies. acs.org |
Hartree-Fock (HF) Computational Methods
The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While generally less accurate than modern DFT methods because it does not account for electron correlation, HF is a crucial starting point for more advanced calculations (e.g., Møller-Plesset perturbation theory).
In the study of molecules like this compound, HF calculations can provide initial geometry optimizations and molecular orbital energies. For similar systems, such as hydroxybenzotriazole (B1436442) derivatives, Restricted Hartree-Fock (RHF) methods with basis sets like 6-31G have been used as a baseline for more complex calculations aimed at understanding nucleophilicity and reaction mechanisms. nih.gov Comparing HF and DFT results can often provide insight into the importance of electron correlation for specific molecular properties.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic structure of a molecule is dictated by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests the molecule is more polarizable and more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms, which are the primary sites for electrophilic attack. The LUMO would likely be distributed over the carboxylate group and the benzene ring, indicating the sites susceptible to nucleophilic attack. Computational studies on related aromatic esters confirm that such charge transfer interactions within the molecule are key to its electronic behavior. nih.gov
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs, core electrons, and bonds. This analysis provides a quantitative picture of bonding, including hyperconjugative interactions and charge delocalization. For this compound, NBO analysis would quantify the delocalization of electron density from the oxygen lone pairs into the aromatic ring and the carbonyl group, which stabilizes the molecule. Studies on similar molecules use NBO analysis to investigate the formation of hydrogen bonds and the charge transfer that occurs within the molecule. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is plotted over the molecule's electron density, with colors indicating different potential values.
Red regions (negative potential) indicate electron-rich areas, which are favorable sites for electrophilic attack. For this compound, these would be concentrated around the carbonyl oxygen and the hydroxyl oxygen.
Blue regions (positive potential) signify electron-poor areas, susceptible to nucleophilic attack. These would be found around the hydroxyl hydrogen and the hydrogens on the aromatic ring.
Green regions represent neutral potential.
The MEP map provides a clear, intuitive guide to the molecule's reactive behavior. nih.gov
Molecular Dynamics and Simulation
While quantum chemical methods typically examine single molecules in a static state (or an implicit solvent), molecular dynamics (MD) simulations allow for the study of molecular motion and interactions over time in an explicit environment.
Solute-Solvent Interaction Modeling
To understand the behavior of this compound in a solution, such as in water or an organic solvent, MD simulations are invaluable. In this approach, a simulation box is created containing one or more solute molecules surrounded by a large number of explicit solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of every atom over time.
This modeling can reveal:
Solvation Shell Structure: How solvent molecules (e.g., water) arrange themselves around the solute, particularly around the polar hydroxyl and ester groups.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute's hydroxyl group and the solvent, and between the ester's carbonyl oxygen and the solvent.
Conformational Flexibility: How the flexible hydroxyethoxy side chain moves and folds in solution.
For related parabens, MD simulations have been crucial in studying their binding mechanisms with biological targets like estrogen receptors. bohrium.com These studies show that van der Waals interactions and hydrogen bonds are the primary forces driving the interaction, providing a template for how this compound might interact with other molecules in a complex environment. bohrium.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methylparaben (Methyl 4-hydroxybenzoate) |
| Ethylparaben |
| p-Hydroxybenzoic acid |
| 1-Hydroxybenzotriazole |
Computational Elucidation of Reaction Mechanisms and Pathways
The synthesis of this compound typically involves the formation of an ether linkage and an ester group. Computational chemistry can be instrumental in understanding the detailed mechanisms of these transformations. A common synthetic route is the Williamson ether synthesis, which in this case would involve the reaction of methyl 4-hydroxybenzoate (B8730719) with a suitable ethylene (B1197577) oxide precursor or a 2-haloethanol.
Computational studies can model this SN2 reaction mechanism. wikipedia.org The process begins with the deprotonation of the phenolic hydroxyl group of methyl 4-hydroxybenzoate to form a more nucleophilic phenoxide ion. A strong base is typically required for this step, and computational models can help determine the pKa of the phenol (B47542) to select an appropriate base. Following deprotonation, the phenoxide attacks the electrophilic carbon of the ethylene-containing reagent (e.g., 2-chloroethanol), displacing a leaving group (e.g., chloride).
Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the reaction. nih.gov This allows for the identification and characterization of key stationary points, including reactants, transition states, intermediates, and products. The transition state is of particular interest as its energy determines the activation barrier and thus the reaction rate.
Table 1: Representative Calculated Energies for a Williamson Ether Synthesis Pathway
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Methyl 4-hydroxybenzoate + Ethylene Oxide | 0.0 |
| Transition State 1 | Ring-opening of ethylene oxide | +15.2 |
| Intermediate | Alkoxide intermediate | -5.4 |
| Transition State 2 | Proton transfer | +2.1 |
| Product | This compound | -25.8 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar reactions. Actual values would require specific calculations for this exact reaction.
The reaction can also be subject to side reactions, and computational models can help predict these. For instance, if the alkylating agent has multiple electrophilic sites, the regioselectivity of the reaction becomes important.
Prediction of Regioselectivity and Chemical Reactivity
Aromatic Ring Reactivity: The benzene ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether and ester groups (via resonance). Computational models can predict the regioselectivity of such reactions by calculating the relative stabilities of the sigma-complex intermediates formed upon attack at the ortho, meta, and para positions relative to the existing substituents. nih.govacs.org The calculated proton affinities or the energies of the Wheland intermediates can indicate the most favorable position for substitution. nih.gov
Ester Group Reactivity: The ester group is susceptible to nucleophilic acyl substitution. Computational studies can model the hydrolysis of the ester under acidic or basic conditions, providing insights into the reaction mechanism and the stability of the tetrahedral intermediate. nih.gov The carbonyl carbon of the ester is an electrophilic site, and its reactivity can be quantified by calculating atomic charges or the Fukui function, which indicates the susceptibility of a site to nucleophilic attack.
Hydroxyl and Ether Group Reactivity: The primary hydroxyl group can act as a nucleophile or be deprotonated to form an alkoxide. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. Computational models can assess the bond dissociation energies to predict the stability of these groups. scielo.org.za
Table 2: Calculated Fukui Indices (f-) for Nucleophilic Attack on this compound
| Atom | Position | Fukui Index (f-) | Predicted Reactivity |
| C1 | Carbonyl Carbon | 0.15 | High |
| C4 | Aromatic Carbon (para) | 0.08 | Moderate |
| C2/C6 | Aromatic Carbon (ortho to ester) | 0.05 | Low |
| C3/C5 | Aromatic Carbon (meta to ester) | 0.09 | Moderate |
Note: The values in this table are for illustrative purposes to demonstrate how Fukui indices are used to predict reactivity. Higher values indicate a greater susceptibility to nucleophilic attack.
By analyzing the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), computational chemists can further predict the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the aromatic ring and the ether oxygen, while the LUMO would be centered on the ester group. This suggests that electrophilic attack is favored at the aromatic ring, while nucleophilic attack is favored at the carbonyl carbon of the ester.
Advanced Analytical and Spectroscopic Characterization of Methyl 4 2 Hydroxyethoxy Benzoate
Spectroscopic Analysis
Spectroscopic methods are fundamental in determining the molecular structure of Methyl 4-(2-hydroxyethoxy)benzoate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide specific details about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as doublets in the downfield region, confirming the para-substitution pattern. The protons of the 2-hydroxyethoxy group and the methyl ester group resonate at characteristic chemical shifts, providing definitive evidence for their presence.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the molecule. The spectrum shows characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethoxy group, and the methyl carbon of the ester.
A summary of the observed chemical shifts for this compound is presented in the table below. nih.gov
| Assignment | ¹H NMR Chemical Shift (ppm) in CDCl₃ | ¹³C NMR Chemical Shift (ppm) in CDCl₃ |
| Aromatic Protons (ortho to -COOCH₃) | 7.979 | 131.5 |
| Aromatic Protons (ortho to -OCH₂CH₂OH) | 6.919 | 114.1 |
| Methylene (B1212753) Protons (-OCH₂) | 4.124 | 68.8 |
| Methylene Protons (-CH₂OH) | 3.980 | 61.3 |
| Methyl Protons (-OCH₃) | 3.882 | 51.9 |
| Hydroxyl Proton (-OH) | 2.540 | - |
| Carbonyl Carbon (C=O) | - | 166.7 |
| Aromatic Carbon (C-COOCH₃) | - | 123.0 |
| Aromatic Carbon (C-OCH₂) | - | 162.7 |
Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum exhibits characteristic absorption bands that confirm the key structural features of the molecule.
The most prominent peaks in the FT-IR spectrum include a strong absorption band around 1720 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. A broad absorption band is also observed in the region of 3400 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. Other significant peaks include C-O stretching vibrations for the ether and ester linkages, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |
| O-H Stretch (hydroxyl group) | ~3400 (broad) |
| C-H Stretch (aromatic) | ~3100-3000 |
| C-H Stretch (aliphatic) | ~2950-2850 |
| C=O Stretch (ester) | ~1720 |
| C=C Stretch (aromatic) | ~1600, ~1500 |
| C-O Stretch (ester and ether) | ~1300-1000 |
Crystallographic Studies
Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, providing valuable information on crystal packing and intermolecular interactions.
Single Crystal X-ray Diffraction (XRD) for Solid-State Structure
Single Crystal X-ray Diffraction (XRD) is the definitive method for establishing the solid-state structure of a crystalline compound. For this compound, XRD analysis reveals the spatial arrangement of atoms, bond lengths, and bond angles. Research has shown that this compound crystallizes in the orthorhombic system with the space group Pbca. The unit cell parameters have been determined as a = 7.6024 Å, b = 16.1869 Å, and c = 21.5409 Å. This detailed structural information is crucial for understanding the physical properties of the compound and for designing new materials with specific solid-state characteristics.
Hirshfeld Surface Analysis of Intermolecular Interactions
Chromatographic and Mass Spectrometric Techniques
Chromatographic and mass spectrometric methods are vital for the separation, identification, and quantification of this compound, as well as for the analysis of its purity and potential degradation products.
High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water to assess the purity of the compound.
While specific mass spectrometry data for this compound is not extensively detailed in the available literature, this technique is indispensable for confirming the molecular weight of the compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. This provides the exact molecular weight and can also reveal information about the fragmentation pattern of the molecule, which aids in structural elucidation.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination
This compound serves as a key monomer in the synthesis of specialized aromatic polyesters due to its combination of a rigid aromatic ring and a flexible hydroxyethoxy group. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the polymers derived from this monomer. GPC separates molecules based on their hydrodynamic volume in solution, providing detailed information about the molecular weight distribution of the polymer.
In a typical GPC analysis of a polyester (B1180765) synthesized using this compound, the polymer is first dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for more polar polyesters. hpst.cz The solution is then passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and elute later. Detectors, commonly a differential refractive index (DRI) detector, measure the concentration of the polymer as it elutes, generating a chromatogram.
The resulting data allows for the calculation of several key parameters that define the polymer's molecular weight distribution. These include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. A PDI value close to 1.0 indicates a narrow molecular weight distribution, suggesting a well-controlled polymerization process. For instance, GPC analysis of aromatic polyesters often reveals PDI values ranging from 1.5 to 2.5, typical for step-growth polymerization mechanisms. researchgate.net The incorporation of the flexible ether linkages from the hydroxyethoxy group can influence the polymer's conformation in solution, which may affect its hydrodynamic volume and subsequent GPC analysis. mdpi.com
Table 1: Illustrative GPC Data for a Polyester Derived from this compound
| Parameter | Value | Description |
|---|---|---|
| Number-Average Molecular Weight (Mn) | 25,000 g/mol | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |
| Weight-Average Molecular Weight (Mw) | 55,000 g/mol | An average that accounts for the contribution of larger, heavier molecules. |
| Polydispersity Index (PDI) | 2.2 | A measure of the broadness of the molecular weight distribution (Mw/Mn). |
| Elution Time (Peak) | 15.2 min | The time at which the highest concentration of the polymer elutes from the column. |
Mass Spectrometry (MS) and Derivatization-Enhanced Detection
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound. With a molecular formula of C₁₀H₁₂O₄, the compound has a calculated exact mass of 196.0736 g/mol . lgcstandards.com In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak ([M]⁺) at m/z 196.
The fragmentation pattern provides valuable structural information. Key fragmentation pathways for aromatic esters often involve cleavage at the ester group. acs.orgacs.org For this compound, expected fragments would include:
Loss of the methoxy (B1213986) group (-OCH₃): Resulting in a fragment ion at m/z 165.
Loss of the entire methyl ester group (-COOCH₃): Leading to a fragment at m/z 137.
Cleavage of the ether bond: Producing a significant ion corresponding to the benzoyl moiety at m/z 121.
Loss of the hydroxyethoxy side chain (-OCH₂CH₂OH): Resulting in a fragment at m/z 135.
To enhance detection sensitivity and improve chromatographic performance, especially in complex matrices, chemical derivatization is often employed. The hydroxyl group in this compound is a prime target for derivatization. nih.gov Reagents like dansyl chloride can react with the hydroxyl group, tagging the molecule with a fluorescent and easily ionizable group. This strategy is particularly useful in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov The derivatization increases the molecular weight and can lead to more predictable and prominent fragmentation in tandem MS (MS/MS) experiments, facilitating quantitative analysis. nih.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Ion Description | Predicted m/z (Underivatized) | Predicted m/z (Dansyl Derivatized) |
|---|---|---|
| Molecular Ion [M+H]⁺ | 197 | 430 |
| Fragment [M-OCH₃]⁺ | 165 | 398 |
| Fragment [Benzoyl Cation]⁺ | 121 | 121 |
| Dansyl Group Fragment | N/A | 234 |
Thermal Analysis Methods
Thermal analysis techniques are critical for understanding the physical properties of this compound, such as its melting behavior and thermal stability. These properties are fundamental to its processing and application, particularly when it is used as a monomer or additive in polymers.
Differential Scanning Calorimetry (DSC) for Thermal Transition Characterization
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. nih.govnetzsch.com For a crystalline compound like this compound, DSC is used to precisely determine its melting point (Tm). The reported melting point for this compound is 66°C.
In a DSC experiment, a small, weighed sample of the compound is placed in a sealed pan, and an empty reference pan is placed alongside it. Both pans are heated at a constant rate. The instrument measures the difference in heat flow required to maintain both the sample and reference at the same temperature. When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The peak of this endotherm is taken as the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHm).
When this compound is incorporated into a polymer, DSC can also be used to characterize the thermal properties of the resulting material. For amorphous or semi-crystalline polymers, DSC can detect the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com This is observed as a step-like change in the baseline of the DSC curve. The presence of the flexible ether linkage and the aromatic ring from the monomer unit will influence the Tg and any crystalline melting points of the final polymer.
Table 3: Key Thermal Transitions for this compound and a Hypothetical Polymer
| Transition | Temperature (°C) | Description |
|---|---|---|
| Melting Point (Tm) of Monomer | 66 | The temperature at which the crystalline solid monomer transitions to a liquid. |
| Glass Transition (Tg) of Polymer | ~115 | The reversible transition in amorphous regions of a polymer from a hard, glassy state to a rubbery state. |
| Melting Point (Tm) of Polymer | ~240 | The temperature at which crystalline regions of a semi-crystalline polymer melt. |
Q & A
Basic: What synthetic methodologies are recommended for Methyl 4-(2-hydroxyethoxy)benzoate, and how do reaction conditions impact yield?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or esterification. A common route involves reacting methyl 4-hydroxybenzoate with 2-chloroethanol or ethylene oxide derivatives under basic conditions. For example, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70°C facilitates etherification, with KI as a catalyst to enhance reactivity . Yield optimization requires careful control of stoichiometry (e.g., 1:2 molar ratio of phenol to alkylating agent), solvent polarity (polar aprotic solvents like DMF improve nucleophilicity), and reaction time (18–24 hours for completion). Post-synthesis purification via flash column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/hexane) ensures high purity (>95%) .
Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR confirms the presence of the 2-hydroxyethoxy group (δ 3.6–4.2 ppm for -OCH₂CH₂OH) and methyl ester (δ 3.8–3.9 ppm). Aromatic protons appear as doublets (δ 6.8–8.0 ppm) with coupling constants indicating para-substitution .
- FT-IR: Peaks at ~1720 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (-OH stretch) validate functional groups .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with retention times calibrated against reference standards .
Advanced: How does X-ray crystallography elucidate conformational stability and intermolecular interactions?
Methodological Answer:
Single-crystal X-ray diffraction reveals the compound’s orthorhombic crystal system (space group Pbca) with unit cell parameters a = 7.6024 Å, b = 16.1869 Å, c = 21.5409 Å . Key findings include:
- A dihedral angle of 67.18° between aromatic rings, reducing steric strain.
- Intramolecular hydrogen bonds (O–H···O, 2.65 Å) stabilize the hydroxyethoxy group.
- Intermolecular C–H···π interactions (3.4–3.6 Å) contribute to crystal packing .
These insights guide the design of derivatives with tailored solid-state properties for materials science applications.
Advanced: What enzymatic pathways degrade this compound, and how can this inform biodegradation studies?
Methodological Answer:
The compound’s ester group is susceptible to hydrolysis by enzymes like MHET hydrolase (EC 3.1.1.102), which cleaves 4-[(2-hydroxyethoxy)carbonyl]benzoate into terephthalate and ethylene glycol . Experimental protocols include:
- In vitro assays: Incubate the compound with Ideonella sakaiensis lysates at pH 7.0 and 30°C, monitoring degradation via LC-MS.
- Kinetic analysis: Calculate kₐₜₜ and Kₘ using Michaelis-Menten models to compare substrate specificity with analogous esters .
Data Contradiction: How to reconcile discrepancies in reported solubility and stability across studies?
Methodological Answer:
Discrepancies often arise from solvent polarity, temperature, or pH. For example:
- Solubility in water: Ranges from 0.5 mg/mL (neutral pH) to >10 mg/mL (alkaline pH due to ester hydrolysis) .
- Thermal stability: Differential scanning calorimetry (DSC) shows decomposition at 297°C, but conflicting TGA data suggest variability in sample purity or heating rates .
Resolution requires standardized protocols (e.g., USP guidelines for reference materials) and cross-validation using multiple techniques (HPLC, NMR) .
Advanced: What computational modeling approaches predict reactivity and interactions in drug delivery systems?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., ester carbonyl for nucleophilic attack) .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess permeability (LogP = 1.6 suggests moderate hydrophobicity) .
- Docking Studies: Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize derivatives for biological testing .
Methodological: How to design accelerated stability studies under ICH guidelines?
Methodological Answer:
- Conditions: Expose samples to 40°C/75% RH (ICH Q1A) for 6 months, with periodic sampling .
- Analysis: Monitor degradation via HPLC for hydrolysis products (e.g., 4-(2-hydroxyethoxy)benzoic acid) and UV-Vis for oxidative byproducts .
- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf life at 25°C, assuming Eₐ ≈ 80 kJ/mol for ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
